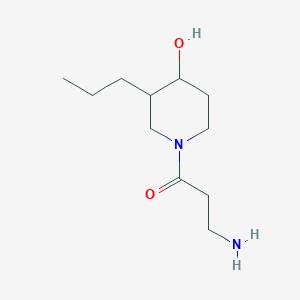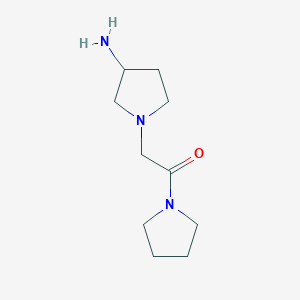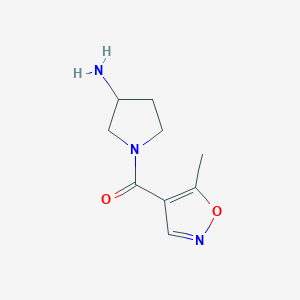
3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of β-Hydroxy-α-Amino Acid : The compound is a key intermediate in the synthesis of a developmental drug candidate. Recombinant d-Threonine Aldolase enzymes catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde for its synthesis. Efficient processes for producing these enzymes were developed, highlighting the compound's role in pharmaceutical synthesis (Goldberg et al., 2015).
Functional Modification of Polymers : The compound was used in modifying polyvinyl alcohol/acrylic acid hydrogels for enhanced thermal stability and antibacterial activities. This illustrates its role in material science and potential medical applications (Aly & El-Mohdy, 2015).
Pharmacological Applications
- Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Studies on compounds similar to 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one show significant insights into their cardioselectivity, indicating potential applications in cardiovascular pharmacology (Rzeszotarski et al., 1979).
Biological Activity and Drug Synthesis
Antimicrobial Activity : Derivatives of the compound have shown potential in microbiological studies, indicating its use in the synthesis of antimicrobial agents (Ghashang et al., 2015).
Structural Modifications for Reduced Toxicity : Adjustments to the structure of similar compounds have been studied to reduce mutagenic potential and drug-drug interactions, highlighting the importance of structural analysis in pharmaceutical development (Palmer et al., 2012).
Other Applications
Synthesis of Dendrimers : The compound serves as a core for the synthesis of poly(ether imine) dendrimers, with applications in biology and medicine, as they were found to be non-toxic in cytotoxicity studies (Krishna et al., 2005).
Catalytic Applications : Similar compounds have been utilized in catalysis, demonstrating the compound's relevance in chemical synthesis and potentially in industrial processes (Khorami & Shaterian, 2014).
Eigenschaften
IUPAC Name |
3-amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-3-9-8-13(7-5-10(9)14)11(15)4-6-12/h9-10,14H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFVUUASFWKADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491375.png)








![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491390.png)
amine](/img/structure/B1491391.png)
